N-Cyclobutyl-5-(1-ethylpiperidin-2-yl)pyridin-2-amine
Description
Properties
Molecular Formula |
C16H25N3 |
|---|---|
Molecular Weight |
259.39 g/mol |
IUPAC Name |
N-cyclobutyl-5-(1-ethylpiperidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C16H25N3/c1-2-19-11-4-3-8-15(19)13-9-10-16(17-12-13)18-14-6-5-7-14/h9-10,12,14-15H,2-8,11H2,1H3,(H,17,18) |
InChI Key |
YNSLOTZERRBIHA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2=CN=C(C=C2)NC3CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-5-(1-ethylpiperidin-2-yl)pyridin-2-amine typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-5-(1-ethylpiperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-Cyclobutyl-5-(1-ethylpiperidin-2-yl)pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-5-(1-ethylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties of Pyridin-2-amine Derivatives
Key Observations:
In contrast, 6-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS: 79456-28-3) features electron-withdrawing Cl and CF₃ groups, which may lower the amine’s pKa and reduce nucleophilicity .
Impact of Bulky Substituents :
- The cyclobutyl group on the target compound’s amine may hinder metabolic degradation but could also reduce solubility compared to smaller substituents like isopropyl or methyl .
- 3-(1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine (CAS: 53511-62-9) incorporates a tetrazole ring, which enhances hydrogen-bonding capacity and is often used to improve target binding in drug design .
Fluorinated Analogues :
- 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine (CAS: 1227514-27-3) demonstrates how fluorination can increase metabolic stability and lipophilicity, traits critical in CNS-targeting therapeutics .
Biological Activity
N-Cyclobutyl-5-(1-ethylpiperidin-2-yl)pyridin-2-amine, with the CAS number 1352511-22-8, is a compound of interest due to its potential therapeutic applications, particularly in neurology and psychiatry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is . The structure can be described as a pyridine ring substituted with a cyclobutyl group and an ethylpiperidine moiety. This structural configuration is hypothesized to influence its pharmacological effects.
Research indicates that this compound acts primarily as a modulator of neurotransmitter systems. Specifically, it has been studied for its effects on the metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in various neuropsychiatric disorders.
- Neurotransmitter Modulation : The compound exhibits allosteric modulation properties, enhancing the receptor's response to glutamate without directly activating it. This mechanism is crucial for developing treatments for conditions like anxiety and schizophrenia .
- Behavioral Studies : In rodent models, administration of this compound has shown a dose-dependent reversal of behaviors induced by amphetamine, suggesting potential antipsychotic effects. These findings were corroborated by behavioral assays that indicate reduced hyperlocomotion following treatment .
Case Studies and Experimental Results
A variety of studies have documented the biological activities and therapeutic potentials of this compound:
These studies underscore the compound's potential as a therapeutic agent targeting neuropsychiatric disorders.
Q & A
Q. What are the recommended synthetic routes for N-Cyclobutyl-5-(1-ethylpiperidin-2-yl)pyridin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and catalytic coupling. For analogous pyridine derivatives, key steps include:
- Step 1 : Formation of the pyridine core via Buchwald-Hartwig amination, using palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos in toluene at 80–100°C .
- Step 2 : Cyclobutyl group introduction via alkylation with cyclobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Piperidine substitution using reductive amination (NaBH₃CN in methanol) .
Optimization involves adjusting solvent polarity, catalyst loading, and temperature gradients. For example, replacing DMF with THF can reduce side reactions .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclobutyl proton splitting patterns at δ 2.5–3.5 ppm) .
- X-ray Crystallography : Resolve stereochemistry, particularly for the 1-ethylpiperidin-2-yl group (requires single crystals grown via vapor diffusion in ethyl acetate/hexane) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ expected within ±2 ppm error) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with GPCRs or kinases (immobilize target protein, use compound concentrations 1 nM–10 µM) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC₅₀ determination .
- Cytotoxicity : MTT assay in HEK-293 or HeLa cells (48-hour exposure, IC₅₀ calculation via nonlinear regression) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer : Use in silico tools to predict:
- ADMET Properties : SwissADME for bioavailability radar (e.g., logP < 5, TPSA > 60 Ų) .
- Metabolic Stability : CypReact to identify vulnerable sites (e.g., piperidine N-deethylation) .
- Docking Studies : AutoDock Vina to model interactions with target proteins (e.g., docking score < −7 kcal/mol suggests strong binding) .
Validate predictions with in vitro hepatocyte clearance assays .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Apply orthogonal validation:
- False Negatives : Re-test compounds under varied conditions (e.g., adjust ATP concentration in kinase assays) .
- False Positives : Use counter-screens (e.g., radioligand displacement assays for off-target binding) .
- Structural Reassessment : Re-analyze NMR or crystallography data to confirm stereochemical assignments .
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- Methodological Answer : Systematic SAR approaches include:
- Analog Synthesis : Modify the cyclobutyl group (e.g., replace with cyclopentyl) or vary the ethylpiperidine substituent .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds between pyridine N and kinase hinge region) .
- Mutagenesis Studies : Engineer target protein mutants (e.g., Ala-scanning) to pinpoint binding residues .
Data Contradiction Analysis
Q. How to address discrepancies in reported binding affinities across different studies?
- Methodological Answer : Potential causes and solutions:
- Assay Variability : Standardize buffer conditions (e.g., 25 mM HEPES, pH 7.4) and temperature (25°C) .
- Protein Conformational States : Use cryo-EM to confirm target protein conformation during SPR experiments .
- Data Normalization : Express binding data as % inhibition relative to a reference antagonist (e.g., 10 µM control) .
Tables
Table 1 : Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Amination | Pd(OAc)₂, Xantphos | Toluene, 90°C | 65–75 |
| 2 | Alkylation | Cyclobutyl bromide, K₂CO₃ | DMF, 60°C | 50–60 |
| 3 | Reductive Amination | NaBH₃CN, MeOH | RT, 12 h | 70–80 |
Table 2 : Recommended Analytical Techniques
| Technique | Application | Critical Parameters |
|---|---|---|
| ¹H NMR | Substituent position | Deuterated DMSO, 500 MHz |
| HRMS | Molecular weight | ESI+, resolution > 30,000 |
| X-ray | Stereochemistry | Cryo-cooling to 100 K |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
